7-Chloro-4-hydroxy-3-nitro-coumarin
CAS No.:
Cat. No.: VC13839258
Molecular Formula: C9H4ClNO5
Molecular Weight: 241.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4ClNO5 |
|---|---|
| Molecular Weight | 241.58 g/mol |
| IUPAC Name | 7-chloro-4-hydroxy-3-nitrochromen-2-one |
| Standard InChI | InChI=1S/C9H4ClNO5/c10-4-1-2-5-6(3-4)16-9(13)7(8(5)12)11(14)15/h1-3,12H |
| Standard InChI Key | WLXORWBDJTUCLG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=O)C(=C2O)[N+](=O)[O-] |
Introduction
Structural and Crystallographic Characteristics of Nitro-Substituted Coumarins
Core Coumarin Framework
Coumarins are benzopyrone derivatives widely distributed in plants such as Orchidaceae and Rutaceae. Their biological activity stems from substitutions at positions 3, 4, and 7, which modulate electronic and steric properties . For example, 3-nitro-4-hydroxycoumarin crystallizes in the orthorhombic system (space group Pc21b) with cell parameters a = 18.5990(3)Å, b = 5.0250(10)Å, and c = 8.871(2)Å . Intramolecular hydrogen bonds (O–H···O and O–H···N) stabilize its planar structure, with the nitro group coplanar to the fused ring system due to resonance effects .
Impact of Nitro and Hydroxy Groups
The nitro group at position 3 enhances electrophilicity, facilitating interactions with biological targets such as DNA gyrase . Meanwhile, the hydroxy group at position 4 participates in hydrogen bonding, influencing solubility and binding affinity. In 3-nitro-4-hydroxycoumarin, the torsion angles C4–C3–N13–O14 (177.5°) and C2–C3–N13–O15 (179.4°) confirm coplanarity, a feature critical for intermolecular interactions .
Synthetic Pathways for Nitro-Substituted Coumarins
Nitration of 4-Hydroxycoumarin
The synthesis of 3-nitro-4-hydroxycoumarin involves nitrating 4-hydroxycoumarin with concentrated nitric acid in glacial acetic acid at 60°C . Key steps include:
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Nitration: 4-Hydroxycoumarin (20 mmol) reacts with HNO₃ (3 mL) and NaNO₂ (0.2 mmol) in acetic acid, yielding 85% of the nitro product after recrystallization .
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Reduction: Catalytic hydrogenation (Pd/C, H₂ atmosphere) reduces the nitro group to an amino group, producing 3-amino-4-hydroxycoumarin (87% yield) .
Chlorination Considerations
Introducing chlorine at position 7 would likely require electrophilic substitution under controlled conditions. For example, chlorinating agents like Cl₂ or SO₂Cl₂ could target the electron-rich C7 position, though regioselectivity must be validated via NMR and X-ray crystallography.
Biological Activities of Analogous Coumarins
Anticancer and Antimetastatic Effects
3-Nitro-4-hydroxycoumarin derivatives inhibit lung carcinoma cell motility by suppressing EMT markers (N-cadherin, Snail, Twist) . Compound 4h reduces metastatic potential without cytotoxicity, suggesting a therapeutic window for structurally similar chlorinated analogs .
Antibacterial Properties
4-Hydroxycoumarin derivatives exhibit Gram-positive selectivity, with MIC values as low as 8 μg/mL against Bacillus subtilis . The nitro group enhances membrane permeability, while the hydroxy group chelates metal ions essential for bacterial enzymes .
Comparative Analysis with Chlorinated Nitroquinolines
7-Chloro-4-hydroxy-3-nitroquinoline (CID 219133) shares structural motifs with the target compound but belongs to the quinoline class . Its antibacterial and antitumor activities highlight the potential of nitro-chloro substitutions, though coumarins generally offer broader hydrogen-bonding capacity due to their lactone ring .
Future Directions for 7-Chloro-4-hydroxy-3-nitro-coumarin
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Synthesis Optimization: Explore Friedel–Crafts acylation or Ullmann coupling for introducing chlorine.
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Crystallographic Studies: Resolve intramolecular interactions via X-ray diffraction to guide drug design.
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Biological Screening: Prioritize assays for multidrug resistance reversal and kinase inhibition, leveraging known coumarin pharmacophores .
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